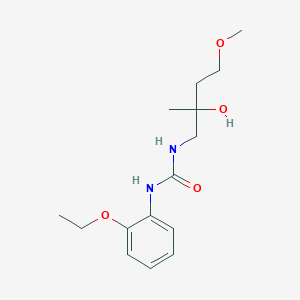

1-(2-Ethoxyphenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea

描述

属性

IUPAC Name |

1-(2-ethoxyphenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4/c1-4-21-13-8-6-5-7-12(13)17-14(18)16-11-15(2,19)9-10-20-3/h5-8,19H,4,9-11H2,1-3H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAJGOAODKYAOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCC(C)(CCOC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(2-Ethoxyphenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea, also known as Ethephon, is a synthetic compound primarily recognized for its role as a plant growth regulator. It mimics the natural plant hormone ethylene, influencing various physiological processes in plants. This article explores its biological activity, including potential medicinal applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of Ethephon is C₁₈H₁₉N₂O₃, with a molecular weight of approximately 312.363 g/mol. It features an oxalamide functional group, which is significant for its biological interactions. The compound has a melting point range of 124-127ºC and a density of about 1.2 g/cm³.

Ethephon functions by releasing ethylene when it decomposes, which can lead to various effects such as:

- Promoting fruit ripening : Ethylene is crucial for the maturation of fruits, and Ethephon is often used in agriculture to synchronize ripening.

- Inducing flowering : It can trigger flowering in certain plant species, enhancing yield.

- Stimulating abscission : Ethephon facilitates leaf and fruit drop, which can be beneficial for harvesting.

Plant Growth Regulation

Ethephon's primary application lies in agriculture as a growth regulator. Its ability to release ethylene has been extensively studied:

- Fruit Ripening : Research indicates that Ethephon effectively accelerates the ripening process in bananas and tomatoes, improving marketability.

- Flowering Induction : Studies have shown that Ethephon can induce flowering in various crops, leading to increased productivity.

Pharmacological Potential

While Ethephon is primarily used in agriculture, compounds with similar structures have been investigated for pharmacological properties:

- Anti-inflammatory Activity : Some oxalamides exhibit anti-inflammatory effects, suggesting potential therapeutic applications for Ethephon derivatives.

- Antimicrobial Properties : Similar compounds have shown antimicrobial activity against various bacterial strains, indicating that Ethephon may possess similar properties .

Case Study 1: Ethephon in Tomato Cultivation

A study conducted on tomato plants treated with Ethephon demonstrated a significant increase in fruit yield and uniformity of ripening compared to untreated controls. The application resulted in a 30% increase in marketable fruit size and improved color uniformity.

Case Study 2: Antimicrobial Activity

Research exploring the antimicrobial properties of structurally similar compounds revealed that derivatives of Ethephon could inhibit the growth of common pathogens such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values ranged from 6 to 12.5 µg/mL, highlighting potential applications in agricultural pest management .

Comparative Analysis with Similar Compounds

The following table compares Ethephon with other structurally similar compounds regarding their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(4-methoxyphenyl)-N2-(3-hydroxypropyl)oxalamide | Similar oxalamide structure | Anti-inflammatory |

| N1-(3-chlorophenyl)-N2-(3-hydroxybutyl)oxalamide | Contains chloro substituent | Antimicrobial |

| N1-(2-nitrophenyl)-N2-(3-hydroxypropyl)oxalamide | Features nitro group | Antimicrobial |

相似化合物的比较

Comparison with Similar Urea Derivatives

Structural Analogues

The closest structural analogue identified in the evidence is 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea (). Key structural differences include:

- Aryl substituents : The target compound features a 2-ethoxyphenyl group, whereas the analogue includes a 4-methoxyphenyl group. Para-substitution (4-methoxy) often enhances metabolic stability compared to ortho-substitution (2-ethoxy), which may influence solubility and bioavailability.

- The analogue lacks this complexity.

Physicochemical Properties

The target compound’s hydroxyl group may enhance aqueous solubility compared to the analogue but reduce membrane permeability.

Research Findings and Challenges

- Synthesis : The branched aliphatic chain in the target compound complicates synthesis, requiring regioselective protection of hydroxyl/methoxy groups.

- Crystallography : Tools like SHELX () are critical for resolving complex urea derivatives’ crystal structures, aiding in structure-activity relationship (SAR) studies.

- SAR Limitations : The absence of substituent-specific data (e.g., ethoxy vs. methoxy) limits SAR conclusions.

常见问题

Q. What are the recommended synthetic routes for 1-(2-Ethoxyphenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, starting with the preparation of substituted phenyl isocyanates and functionalized alkylamines. Key steps include:

- Coupling reactions : Reacting 2-ethoxyphenyl isocyanate with a hydroxyl/methoxy-substituted butylamine precursor under anhydrous conditions (e.g., in dichloromethane or tetrahydrofuran) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity .

- Optimization : Adjusting reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios to minimize side products like biuret formation. Real-time monitoring via TLC or HPLC is critical .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions (e.g., ethoxy, hydroxy, methoxy groups) and urea linkage. Aromatic protons in the 2-ethoxyphenyl group appear as distinct doublets (δ 6.8–7.5 ppm), while the hydroxy proton shows broad singlet around δ 5.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., expected [M+H]+ at m/z 325.3) .

- X-ray Crystallography : For unambiguous structural confirmation, SHELX software (SHELXL for refinement) can resolve bond lengths and angles, particularly the urea carbonyl geometry (C=O ~1.23 Å) .

Q. What preliminary biological assays are suitable for screening its bioactivity?

- Enzyme Inhibition : Kinase or phosphatase inhibition assays (e.g., fluorescence-based ADP-Glo™) to evaluate IC50 values .

- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

Discrepancies in IC50 or selectivity profiles may arise from:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine for kinase inhibition) .

- Compound Stability : Perform stability studies (HPLC/MS) under assay conditions (e.g., pH, temperature) to rule out degradation .

- Off-Target Effects : Use proteome-wide profiling (e.g., KINOMEscan) or CRISPR-Cas9 knockout models to identify unintended targets .

Q. What strategies enhance the selectivity of this compound for specific enzyme targets?

Q. How can crystallographic data address uncertainties in the compound’s conformational stability?

- Torsion Angle Analysis : X-ray structures reveal preferred conformations of the hydroxy-methoxybutyl chain (e.g., gauche vs. antiperiplanar) .

- Hydrogen-Bonding Networks : Identify intramolecular H-bonds (e.g., O–H···O between hydroxy and urea carbonyl groups) that stabilize specific conformers .

- Temperature-Dependent Crystallography : Resolve thermal motion (B-factors) to assess flexibility in solution .

Q. What methodologies are recommended for studying metabolic pathways and degradation products?

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Look for demethylation (methoxy → hydroxy) or urea cleavage .

- Forced Degradation Studies : Expose to acidic/basic conditions, UV light, or oxidizing agents (H2O2) to identify degradation pathways .

- Isotope Labeling : Use 13C/15N-labeled analogs to track metabolic fate in cell cultures .

Q. How can researchers validate hypothesized mechanisms of action in complex biological systems?

- CRISPR-Cas9 Knockout Models : Delete putative target genes (e.g., kinases) to confirm loss of compound efficacy .

- Pull-Down Assays : Use biotinylated analogs to isolate binding proteins from lysates, followed by LC-MS/MS identification .

- Transcriptomics/Proteomics : Compare gene/protein expression profiles (RNA-seq, SILAC) in treated vs. untreated cells to map downstream pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。